molecular formula C11H7ClN4S2 B070977 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine CAS No. 175204-98-5

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine

Cat. No.: B070977
CAS No.: 175204-98-5
M. Wt: 294.8 g/mol
InChI Key: HMAMBLCUEJIZAV-UHFFFAOYSA-N
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Description

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H7ClN4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 7-chloro-4-quinoline thiol with 2-amino-1,3,4-thiadiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • **5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazole
  • **5-[(7-Chloro-4-quinolyl)thio]-1,3,4-thiadiazol-2-ylamine

Uniqueness

5-[(7-Chloroquinolin-4-yl)thio]-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the presence of both quinoline and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(7-chloroquinolin-4-yl)sulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4S2/c12-6-1-2-7-8(5-6)14-4-3-9(7)17-11-16-15-10(13)18-11/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAMBLCUEJIZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369448
Record name 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-98-5
Record name 5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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